![molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (DTAQ) is an organic compound that has become increasingly important in the field of medicinal research. It is a highly versatile compound that has been used in a variety of applications including drug synthesis, drug discovery, and drug delivery. DTAQ has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Stability-Indicating HPLC Method for Determination : This study highlights the anticancer properties of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a synthetic analogue of vasicine. It's reported for its potential in pre-clinical studies as an anticancer agent, along with other activities like bronchodilation and anti-inflammatory. A specific HPLC method was developed for its analysis and stability assessment, emphasizing its significant degradation under alkaline conditions but stability under acidic, oxidative, thermal, and photolytic stresses (Sharma, Upadhyay, & Mahindroo, 2016).
Antihypertensive Agents
Alpha 1-Adrenoceptor Antagonists : Several studies have explored the role of quinazoline derivatives as alpha 1-adrenoceptor antagonists, showing promise as antihypertensive agents. These studies demonstrate the compounds' high binding affinity and selectivity for alpha 1-adrenoceptors, with some showing activity comparable or superior to that of known antihypertensive drugs like prazosin (Campbell & Plews, 1987; Campbell et al., 1988).
Antimalarial Activity
Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines : Research into quinazoline derivatives has also included the synthesis of compounds with significant antimalarial activity. A notable compound, SSJ-717, has been identified as a promising drug lead for malaria treatment, highlighting the therapeutic versatility of the quinazoline scaffold (Mizukawa et al., 2021).
Antiviral Activities
Evaluation Against Respiratory and Biodefense Viruses : Novel quinazolin-4(3H)-one derivatives were synthesized and tested for their antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. Some compounds exhibited significant inhibitory effects, suggesting potential applications in treating viral infections (Selvam et al., 2007).
Antimicrobial Activity
Polyhalobenzonitrile Quinazolin-4(3H)-one Derivatives : A study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives showcased their antimicrobial properties against a variety of bacterial and fungal strains. This research signifies the compound's potential in developing new antimicrobial agents, with certain derivatives demonstrating high efficacy (Shi et al., 2013).
Eigenschaften
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
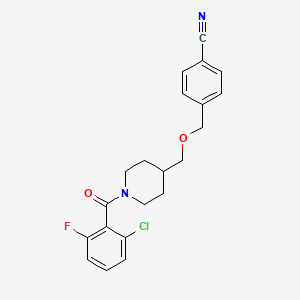
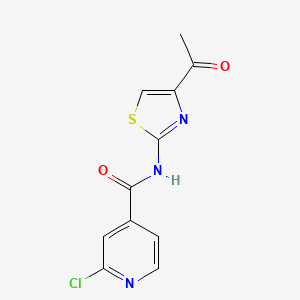
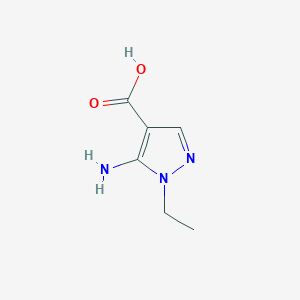


![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
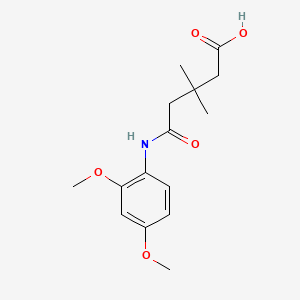
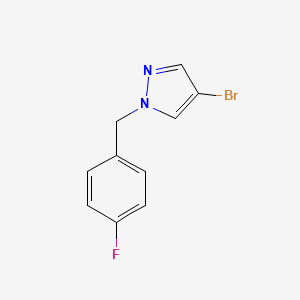

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)